molecular formula C18H16ClF2N3O3 B3878734 (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone

(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3878734
M. Wt: 395.8 g/mol
InChI Key: BWMZKZIOVWTFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the halogenated aromatic compound, such as 6-chloro-2,3-difluorobenzene, and introduce the piperazine moiety through nucleophilic substitution reactions. The nitrophenyl group can be introduced via nitration reactions, followed by coupling with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its halogenated aromatic rings and piperazine moiety make it a valuable tool for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The halogenated aromatic rings and piperazine moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone apart from these similar compounds is its unique combination of halogenated aromatic rings and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O3/c1-11-10-22(12-2-4-13(5-3-12)24(26)27)8-9-23(11)18(25)16-14(19)6-7-15(20)17(16)21/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMZKZIOVWTFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C=CC(=C2F)F)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(6-chloro-2,3-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.